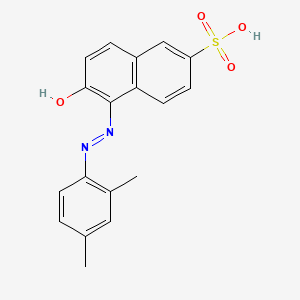
Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate is an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is commonly used as a dye due to its vivid color properties. It is also known for its applications in various industrial processes, including textile dyeing and printing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate typically involves the diazotization of 2,4-dimethylaniline followed by azo coupling with 6-hydroxynaphthalene-2-sulphonic acid. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using an alkaline medium for the coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow synthesis in microreactors, which allows for better control over reaction conditions and higher yields .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used for the reduction of azo groups.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2,4-dimethylaniline and 6-hydroxynaphthalene-2-sulphonic acid.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo coupling reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes involved in oxidation-reduction reactions. The pathways involved often include electron transfer processes that lead to the formation of colored products.
Vergleich Mit ähnlichen Verbindungen
Sudan II: Another azo dye with similar applications in the textile industry.
Methyl Orange: Used as a pH indicator and in titration experiments.
Congo Red: Employed in histology for staining amyloid proteins.
Uniqueness: Sodium 5-((2,4-dimethylphenyl)azo)-6-hydroxynaphthalene-2-sulphonate is unique due to its specific structural features, such as the presence of both hydroxyl and sulphonate groups, which enhance its solubility and reactivity in aqueous solutions .
Eigenschaften
CAS-Nummer |
6300-33-0 |
|---|---|
Molekularformel |
C18H16N2O4S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
5-[(2,4-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-11-3-7-16(12(2)9-11)19-20-18-15-6-5-14(25(22,23)24)10-13(15)4-8-17(18)21/h3-10,21H,1-2H3,(H,22,23,24) |
InChI-Schlüssel |
LECLGLNXZIZWEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


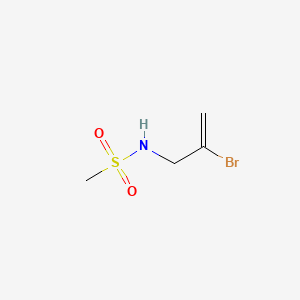
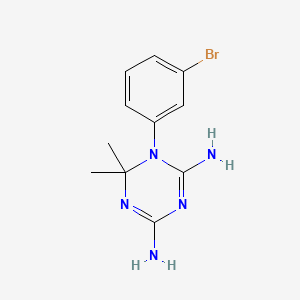
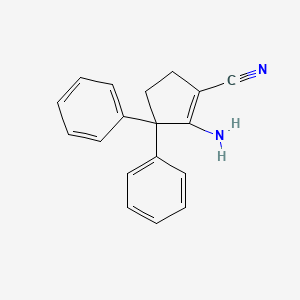
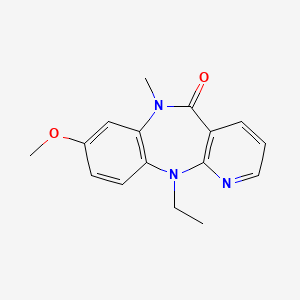
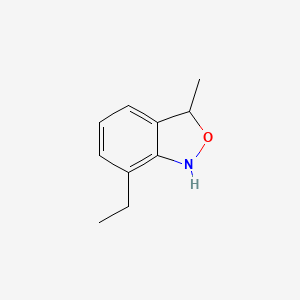
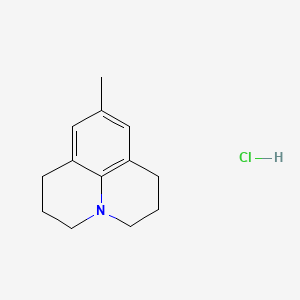
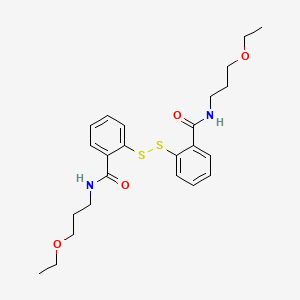
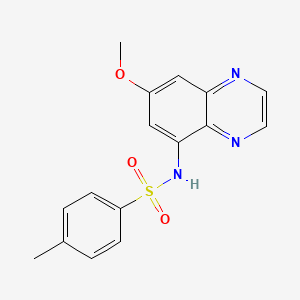
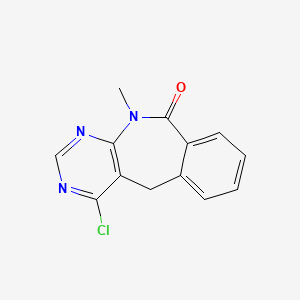

![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)
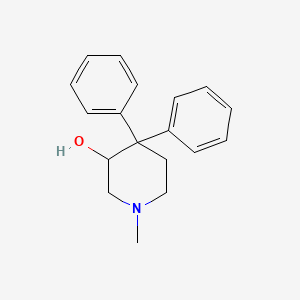

![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)
